Triethoxy vs. Trimethoxy Substitution: Predicted Lipophilicity-Driven Permeability Differentiation
In silico comparison of 3,4,5-triethoxy versus 3,4,5-trimethoxy substitution on the benzamide ring of 1,3,4-oxadiazole derivatives reveals a calculated logP difference of approximately 0.8–1.2 units favoring the triethoxy analog, based on Molbic compound property predictions [1]. This shift translates into a predicted 3- to 5-fold increase in passive membrane permeability according to the parallel artificial membrane permeability assay (PAMPA) model for oxadiazole-benzamide hybrids [1]. The target compound (CAS 1020977-65-4) has a predicted clogP of 2.0–3.0, whereas the closest trimethoxy comparator (CAS 891124-30-4, 4-fluoro-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide) exhibits a significantly lower predicted clogP of ~1.2–1.8 [1].
| Evidence Dimension | Predicted lipophilicity (clogP) |
|---|---|
| Target Compound Data | Predicted clogP 2.0–3.0 (triethoxy substitution) [1] |
| Comparator Or Baseline | 3,4,5-Trimethoxy analog (CAS 891124-30-4): predicted clogP ~1.2–1.8 [1] |
| Quantified Difference | Δ clogP ≈ 0.8–1.2 units; estimated 3- to 5-fold permeability increase [1] |
| Conditions | In silico prediction (Molbic / ZINC physicochemical models) |
Why This Matters
Higher predicted permeability supports prioritization for cell-based assays where intracellular target engagement is critical, reducing the risk of false negatives due to poor membrane penetration.
- [1] Molbic Compound Information. Comparative physicochemical property predictions for 3,4,5-triethoxy vs. 3,4,5-trimethoxy oxadiazole-benzamide derivatives. Accessed via molbic.idrblab.net. View Source
